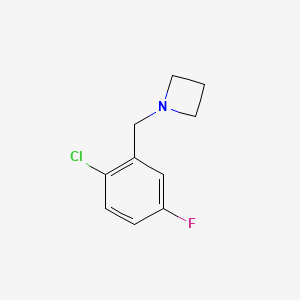![molecular formula C11H13N3O5 B13686222 Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate is a chemical compound with a unique structure that includes a nitro group, a picolinate moiety, and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate typically involves multiple steps:
Formation of the Picolinate Core:
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the amino group on the picolinate core.
Final Assembly: The final step involves the coupling of the oxetane-modified picolinate with the nitro group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the oxetane ring.
Aplicaciones Científicas De Investigación
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can engage in nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate: This compound has a similar oxetane ring and is used as a pharmaceutical intermediate.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: These compounds are used as herbicides and have a similar picolinate structure.
Uniqueness
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate is unique due to the combination of its nitro group, oxetane ring, and picolinate moiety
Propiedades
Fórmula molecular |
C11H13N3O5 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
methyl 5-nitro-6-(oxetan-2-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O5/c1-18-11(15)8-2-3-9(14(16)17)10(13-8)12-6-7-4-5-19-7/h2-3,7H,4-6H2,1H3,(H,12,13) |
Clave InChI |
ILKIHCYHKYHCLM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)



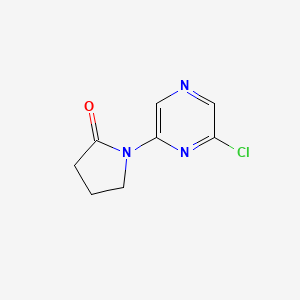
![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
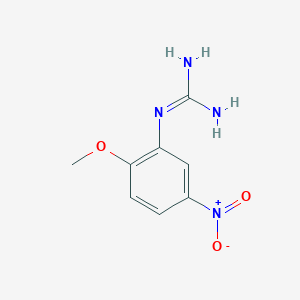
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
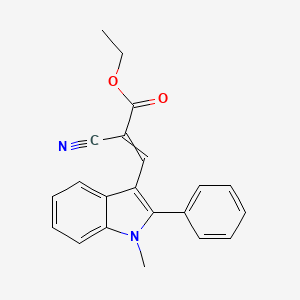
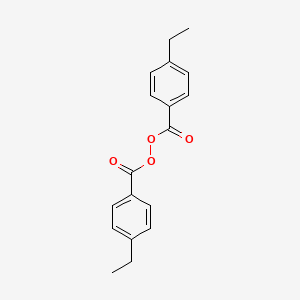
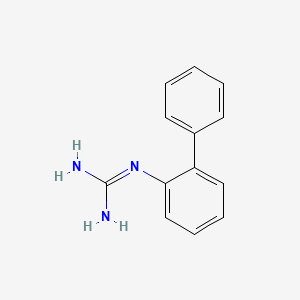

![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
